molecular formula C3H3F3O2 B151156 3,3,3-Trifluoropropionic acid CAS No. 2516-99-6

3,3,3-Trifluoropropionic acid

Cat. No.: B151156
CAS No.: 2516-99-6
M. Wt: 128.05 g/mol
InChI Key: KSNKQSPJFRQSEI-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropionic acid is an organofluorine compound with the molecular formula CF3CH2CO2H. It is a colorless, corrosive liquid that is soluble in water and various organic solvents. The presence of the trifluoromethyl group (CF3) imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

    Reduction Products: Trifluoropropanol and trifluoropropanal.

    Substitution Products: Compounds with substituted functional groups replacing the trifluoromethyl group.

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of various fluorinated pharmaceuticals and polymers , suggesting that its targets may vary depending on the specific application.

Mode of Action

Its strong acidity, comparable to that of hydrofluoric acid , suggests that it may interact with its targets by donating protons (H+ ions), a common mechanism of action for acids.

Biochemical Pathways

Given its use in the synthesis of various fluorinated compounds , it can be inferred that it may be involved in various biochemical reactions, potentially affecting multiple pathways.

Pharmacokinetics

Its strong acidity and solubility in water and various organic solvents suggest that it may be readily absorbed and distributed in the body.

Biochemical Analysis

Biochemical Properties

It is known that it can dissolve well in water and various organic solvents . It also has good solubility in amino acids, polypeptide compounds, and polyester polymers .

Cellular Effects

It is known to cause severe skin burns and eye damage , indicating that it may have significant effects on cellular structures and functions.

Molecular Mechanism

It is known to be a strong acid, with acidity comparable to hydrofluoric acid . This suggests that it may interact with biomolecules in a manner similar to other strong acids, potentially disrupting molecular structures and functions.

Temporal Effects in Laboratory Settings

It is known to have a boiling point of 145 °C and a melting point of 9.7 °C , suggesting that it is stable under a wide range of temperatures.

Dosage Effects in Animal Models

It is known to be toxic and corrosive , suggesting that high doses could have adverse effects.

Metabolic Pathways

It is known that it can be reduced to trifluoroacetaldehyde or trifluoroethanol by lithium aluminum hydride or sodium borohydride, respectively . It can also be hydrogenated to trifluoroethanol in the presence of a Rh/C catalyst .

Scientific Research Applications

3,3,3-Trifluoropropionic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 3,3,3-Trifluoropropionic acid is unique due to its trifluoromethyl group, which imparts stronger electron-withdrawing properties compared to difluoroacetic acid and 2-fluoropropionic acid. This makes it more reactive and suitable for specific applications in pharmaceuticals and agrochemicals. Additionally, its structure allows for more diverse chemical transformations compared to similar compounds .

Properties

IUPAC Name

3,3,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNKQSPJFRQSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380740
Record name 3,3,3-Trifluoropropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2516-99-6
Record name 3,3,3-Trifluoropropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoropropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared as described in General Procedure 2 from 1,1-dimethylethyl 7-amino-8-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate and 3,3,3-trifluoropropanoyl chloride. The latter reactant had been obtained in chlorobenzene solution from the reaction of 3,3,3-trifluoropropanoic acid with oxalyl chloride (1 eq.) in the presence of a catalytic quantity of DMF.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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